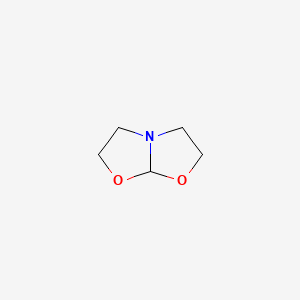
Benzenebutanol, 2,4-dimethoxy-
Vue d'ensemble
Description
Benzenebutanol, 2,4-dimethoxy- is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of a butanol group attached to a dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenebutanol, 2,4-dimethoxy- can be synthesized through several methods. One common approach involves the reduction of 4-(2,4-Dimethoxyphenyl)butan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Benzenebutanol, 2,4-dimethoxy- may involve catalytic hydrogenation of the corresponding ketone using a palladium or nickel catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenebutanol, 2,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-(2,4-Dimethoxyphenyl)butanal or 4-(2,4-Dimethoxyphenyl)butanoic acid.
Reduction: 4-(2,4-Dimethoxyphenyl)butane.
Substitution: 4-(2,4-Dimethoxyphenyl)butyl chloride.
Applications De Recherche Scientifique
Benzenebutanol, 2,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Benzenebutanol, 2,4-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the dimethoxyphenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)butan-1-OL
- 4-(2,4-Dimethoxyphenyl)butan-2-one
- 4-(3,4-Dimethoxyphenyl)butan-2-one
Uniqueness
Benzenebutanol, 2,4-dimethoxy- is unique due to its specific substitution pattern on the phenyl ring and the presence of a primary alcohol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
107153-52-6 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4-(2,4-dimethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9,13H,3-5,8H2,1-2H3 |
Clé InChI |
NVWFUOVOPMFJSX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CCCCO)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B8802400.png)
![(S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one](/img/structure/B8802403.png)





![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol](/img/structure/B8802452.png)





